molecular formula C13H18O3 B14465248 3-Oxo-4-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate CAS No. 71687-26-8

3-Oxo-4-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate

Cat. No.: B14465248
CAS No.: 71687-26-8
M. Wt: 222.28 g/mol
InChI Key: ICACYXDFLOBZRZ-UHFFFAOYSA-N
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Description

3-Oxo-4-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate is an organic compound with a complex structure that includes a cyclohexene ring, a ketone group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the aldol condensation of cyclohexanone with pent-4-en-1-al, followed by acetylation to introduce the acetate group. The reaction conditions often require a base catalyst, such as sodium hydroxide, and an acidic workup to neutralize the reaction mixture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the acetate group.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Oxo-4-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-Oxo-4-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone and acetate groups play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: Shares a similar cyclohexene structure with a ketone group.

    3-Oxo-β-ionone: Contains a similar ketone group and cyclohexene ring but differs in the side chain structure.

    Vomifoliol: Another compound with a cyclohexene ring and ketone group, used in fragrance and flavor industries.

Properties

CAS No.

71687-26-8

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

(3-oxo-4-pent-4-enylcyclohexen-1-yl) acetate

InChI

InChI=1S/C13H18O3/c1-3-4-5-6-11-7-8-12(9-13(11)15)16-10(2)14/h3,9,11H,1,4-8H2,2H3

InChI Key

ICACYXDFLOBZRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=O)C(CC1)CCCC=C

Origin of Product

United States

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